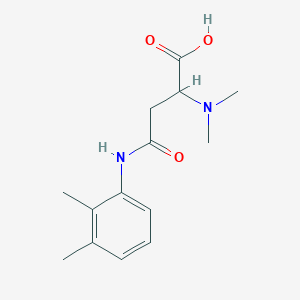
2-(Dimethylamino)-4-((2,3-dimethylphenyl)amino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-4-((2,3-dimethylphenyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C14H20N2O3 and its molecular weight is 264.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
It is known that similar compounds have been used to produce novel complexes such as triphenyltin, dimethyl, diphenyl, and dibutyl-tin .
Mode of Action
It is known that the compound can be used in a condensation procedure to produce novel complexes . These complexes may interact with their targets in a specific manner, leading to changes in the target’s function or structure.
Biochemical Pathways
It is known that similar compounds have been used in the synthesis of various organic compounds . The compound may therefore play a role in various biochemical reactions, potentially affecting multiple pathways and their downstream effects.
Result of Action
It is known that similar compounds have shown antibacterial efficacy against staphylococcus aureus and escherichia coli . Therefore, it is possible that this compound may also have antibacterial properties.
Biologische Aktivität
2-(Dimethylamino)-4-((2,3-dimethylphenyl)amino)-4-oxobutanoic acid, commonly referred to as a derivative of amino acids, has garnered attention for its potential biological activities. This compound is part of a class of molecules that exhibit various pharmacological properties, including anti-cancer and anti-inflammatory effects. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a dimethylamino group and a phenyl group, which are significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological pathways. Research indicates that it may function as an enzyme inhibitor or modulator, impacting metabolic processes within cells.
Enzyme Inhibition
Studies have demonstrated that compounds similar to this compound can inhibit key enzymes involved in cellular proliferation and survival. For instance, inhibition of the F1FO ATP synthase has been noted, which is crucial for ATP production in cells .
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits ATP synthase | |
| Anti-cancer Activity | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces cytokine production |
Case Studies
- Anti-Cancer Studies : In a study assessing the anti-cancer properties of structurally similar compounds, it was found that derivatives could induce apoptosis in various cancer cell lines. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential .
- Inflammatory Response : Another case study highlighted the compound's ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines in vitro. This suggests potential use in treating inflammatory diseases .
Research Findings
Recent research has focused on synthesizing analogs of this compound to enhance its biological activity. For example:
- Synthesis and Modification : A one-pot synthesis approach was utilized to create various derivatives with improved solubility and bioavailability, leading to enhanced anti-cancer efficacy .
- Structure-Activity Relationship (SAR) : Investigation into the SAR revealed that modifications on the phenyl ring can significantly influence the compound's potency against specific cancer types .
Eigenschaften
IUPAC Name |
2-(dimethylamino)-4-(2,3-dimethylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-9-6-5-7-11(10(9)2)15-13(17)8-12(14(18)19)16(3)4/h5-7,12H,8H2,1-4H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJLJGXSURSESD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC(C(=O)O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














